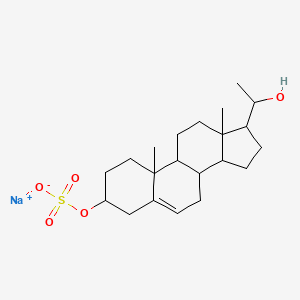

Pregnenediol Sulfate Sodium

Description

Properties

Molecular Formula |

C21H33NaO5S |

|---|---|

Molecular Weight |

420.5 g/mol |

IUPAC Name |

sodium;[17-(1-hydroxyethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate |

InChI |

InChI=1S/C21H34O5S.Na/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;/h4,13,15-19,22H,5-12H2,1-3H3,(H,23,24,25);/q;+1/p-1 |

InChI Key |

JLKPXOMJAHGBHE-UHFFFAOYSA-M |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C)O.[Na+] |

Origin of Product |

United States |

Nomenclature and Chemical Context of Pregnenediol Sulfate Sodium

Steroid Nomenclature and Classification of Pregnane (B1235032) Derivatives

Steroids are a class of biologically active organic compounds characterized by a specific four-ring carbon skeleton. This core structure, known as the gonane (B1236691) or steroid nucleus, consists of seventeen carbon atoms arranged in three six-membered rings (A, B, and C) and one five-membered ring (D). The systematic naming and classification of steroids are based on this fundamental structure, with variations arising from the presence of additional carbon atoms, functional groups, and the stereochemistry of the molecule. wikipedia.orgslideshare.netiupac.org

Steroids can be grouped into parent classes based on the number of carbon atoms in their structure. Key classes include:

Estranes (C18) : Typically includes estrogens. wikipedia.orgglowm.com

Androstanes (C19) : Generally includes androgens. wikipedia.orgglowm.com

Pregnanes (C21) : Includes progestogens and corticosteroids. wikipedia.orgglowm.com

Cholanes (C24) : Includes bile acids. glowm.com

Cholestanes (C27) : Includes cholesterol and related sterols. glowm.com

Pregnane derivatives are C21 steroids, meaning they possess a 21-carbon backbone. wikipedia.orgfunaab.edu.ng This class is defined by the presence of a two-carbon side chain attached to carbon 17 (C17) of the D-ring. funaab.edu.ng The parent hydrocarbon for this series is pregnane, which exists as two primary stereoisomers: 5α-pregnane and 5β-pregnane. wikipedia.orgwikipedia.org These isomers differ in the configuration of the hydrogen atom at carbon 5 (C5), which determines the spatial relationship between the A and B rings. iupac.org

Further classification within the pregnane series is based on the degree of unsaturation (presence of double bonds) and the nature and location of functional groups such as hydroxyl (-OH), ketone (=O), or aldehyde (-CHO) groups. glowm.com For instance, pregnenes have one double bond, while pregnadienes have two. wikipedia.org Progesterone (B1679170), a well-known pregnane derivative, is a pregnene. wikipedia.org Derivatives of 5β-pregnane include significant metabolites like pregnanediones, pregnanolones, and pregnanediols. wikipedia.orgwikipedia.org

The stereochemistry of substituents on the steroid nucleus is crucial and is denoted using α (alpha) and β (beta) notation. Substituents that lie below the plane of the ring system are designated as α, while those above the plane are designated as β. slideshare.nettaylorandfrancis.com

Table 1: Classification of Major Steroid Parent Structures

| Parent Structure | Number of Carbon Atoms | Prominent Examples |

|---|---|---|

| Estrane | C18 | Estradiol, Estrone (B1671321) wikipedia.orgglowm.com |

| Androstane | C19 | Testosterone, Androstenedione wikipedia.orgfunaab.edu.ng |

| Pregnane | C21 | Progesterone, Cortisol, Pregnanediol (B26743) wikipedia.orgwikipedia.orgfunaab.edu.ng |

| Cholane | C24 | Cholic Acid wikipedia.orgglowm.com |

| Cholestane | C27 | Cholesterol slideshare.netglowm.com |

The Role of Sulfation in Steroid Structure and Biological Identity

Sulfation is a critical biochemical modification that attaches a sulfonate group (-SO₃⁻) to a steroid molecule, profoundly altering its chemical and biological properties. nih.govresearchgate.net This process is catalyzed by a family of enzymes known as sulfotransferases (SULTs). nih.govfrontiersin.org The addition of the highly polar, negatively charged sulfate (B86663) group dramatically increases the water solubility of the otherwise hydrophobic steroid. nih.govbham.ac.uk

This change in polarity has several significant consequences for the biological identity of the steroid:

Circulatory Transport : Sulfated steroids, such as dehydroepiandrosterone (B1670201) sulfate (DHEAS) and estrone sulfate (E1S), can circulate in the bloodstream at much higher concentrations and for longer durations than their unconjugated (non-sulfated) counterparts. nih.govfrontiersin.org They function as a systemic reservoir of steroid precursors. nih.govresearchgate.net

Biological Inactivation : In most cases, sulfation renders a steroid biologically inactive because the bulky, charged sulfate group prevents it from binding to its specific nuclear receptor. researchgate.netbioscientifica.com For example, sulfation of estrogens prevents their interaction with estrogen receptors. researchgate.net

Cellular Uptake and Precursor Pool : While sulfated steroids are generally inactive, they can be taken up by target cells via specific membrane transporters, such as organic anion-transporting polypeptides (OATPs). nih.govresearchgate.net Once inside the cell, the sulfate group can be removed by another enzyme, steroid sulfatase (STS). bham.ac.ukbioscientifica.com This process, known as desulfation, regenerates the active, unconjugated steroid, allowing tissues to produce active hormones locally from the circulating pool of sulfated precursors. bioscientifica.complos.org

Modulation of Receptor Activity : In some contexts, particularly in the central nervous system, sulfated steroids like pregnenolone (B344588) sulfate can act as neurosteroids, directly modulating the activity of ligand-gated ion channels such as GABA-A and NMDA receptors, independent of nuclear receptor binding. frontiersin.orgchemicalbook.com

The balance between sulfation (by SULTs) and desulfation (by STS) is a key regulatory mechanism that controls the availability of active steroid hormones in specific tissues, a concept often referred to as "intracrine" regulation. nih.govbioscientifica.com

Table 2: Effects of Sulfation on Steroid Properties

| Property | Unconjugated Steroid | Sulfated Steroid |

|---|---|---|

| Solubility | Low (Lipophilic) | High (Hydrophilic) nih.govbham.ac.uk |

| Biological Activity | Generally Active | Generally Inactive (acts as a precursor) researchgate.netbioscientifica.com |

| Receptor Binding | Binds to specific nuclear receptors | Does not bind to nuclear receptors researchgate.netbioscientifica.com |

| Circulating Half-life | Shorter | Longer nih.govfrontiersin.org |

| Cellular Transport | Passive diffusion across membranes | Requires active transport (e.g., OATPs) nih.govresearchgate.net |

Specificity of Pregnenediol (B129514) Sulfate Sodium as a C21 Sulfated Steroid

Pregnenediol sulfate sodium is a specific C21 steroid that has undergone sulfation. Its chemical identity is defined by the pregnane (C21) skeleton, the presence of two hydroxyl groups (making it a "diol"), a double bond (making it a "pregnene"), and a sulfate group attached, with sodium as the counter-ion. chemsrc.comchemicalbook.com Specifically, it can be described as a metabolite of pregnenolone. chemicalbook.com Research identifies pregnenediol sulfate as pregn-5-ene-3β,20S-diol disulfate, indicating specific stereochemistry and sulfation positions. bioscientifica.com

The compound's structure places it within the broad class of C21 steroids, which includes crucial hormones like progesterone and cortisol. funaab.edu.ngfigshare.com However, its sulfated nature distinguishes its role significantly. While progesterone is a key active hormone, pregnenediol sulfate, like other sulfated steroids, is generally considered part of a precursor pool. researchgate.net The sulfation typically occurs at the C3 hydroxyl group, a common site for this modification in Δ5 steroids (steroids with a double bond at the fifth carbon). frontiersin.org

Research findings highlight the importance of C21 sulfated steroids, including various forms of pregnenediol sulfate, particularly in the context of pregnancy and fetal development. bioscientifica.comhormonebalance.org During pregnancy, the fetal-placental unit produces large quantities of sulfated steroids. hormonebalance.org While the placenta has low sulfatase activity for most steroid sulfates, it can hydrolyze certain precursors. hormonebalance.org However, many C21 steroid sulfates are not hydrolyzed by the placenta and are excreted in maternal urine. bioscientifica.combioscientifica.comhormonebalance.org

Liquid chromatography-mass spectrometry (LC-MS/MS) has become a vital tool for identifying and quantifying specific sulfated steroid metabolites, including various isomers of pregnenediol disulfates. bioscientifica.combioscientifica.com These analytical methods have shown that specific sulfated C21 steroids can serve as biomarkers for certain metabolic and genetic conditions. bioscientifica.com For instance, elevated levels of specific pregnanediol sulfates have been observed in patients with intrahepatic cholestasis of pregnancy (ICP). plos.org Furthermore, high concentrations of sulfated C21 steroids, such as 5β-pregnane-3α,17,20β-triol sulfate, have been identified in the plasma of certain species during specific reproductive periods. nih.gov

Table 3: Chemical Profile of Pregnenediol Sulfate

| Attribute | Detail | Reference |

|---|---|---|

| Chemical Name | Pregnenediol sulfate | nih.gov |

| Molecular Formula | C₂₁H₃₄O₅S | nih.gov |

| Molar Mass | 398.6 g/mol | nih.gov |

| Parent Steroid Class | C21-Steroid (Pregnane) | funaab.edu.ngscribd.com |

| Key Structural Features | Pregnane skeleton, diol (two -OH groups), sulfate group | chemicalbook.combioscientifica.com |

| Precursor | Metabolite of Pregnenolone | chemicalbook.com |

| Biological Role | Generally considered an inactive precursor; part of the circulating steroid pool | researchgate.netplos.org |

| Research Context | Studied in pregnancy, fetal metabolism, and as a biomarker for certain conditions | bioscientifica.comhormonebalance.orgplos.org |

Biosynthesis and Metabolic Pathways of Pregnenediol Sulfate Sodium

Precursor Steroid Conversion to Pregnenediol (B129514)

The journey to pregnenediol begins with cholesterol and proceeds through key steroidogenic intermediates.

Cholesterol as a Primary Steroidogenic Precursor

Cholesterol is the foundational molecule from which all steroid hormones are synthesized. reactome.orgwikipedia.org The initial and rate-limiting step in steroidogenesis is the conversion of cholesterol to pregnenolone (B344588). reactome.orgnih.gov This process occurs within the mitochondria of steroidogenic tissues such as the adrenal glands and gonads. wikipedia.orgumich.edu The transport of cholesterol from cellular stores to the inner mitochondrial membrane is a critical regulatory step. reactome.org

Pregnenolone and Progesterone (B1679170) as Key Intermediates

Once inside the mitochondria, cholesterol is converted to pregnenolone by the enzyme cytochrome P450scc (side-chain cleavage enzyme). reactome.orgwikipedia.org This conversion involves a series of hydroxylation reactions at positions C20 and C22 of the cholesterol side chain, followed by the cleavage of the bond between these two carbons. wikipedia.orgumich.edu

Pregnenolone then serves as a crucial branching point in steroid hormone synthesis. nih.govnih.gov It can be metabolized into a variety of other steroids, including progesterone. wikipedia.orgnih.gov The conversion of pregnenolone to progesterone is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase. researchgate.netnih.gov This enzymatic reaction involves the oxidation of the 3β-hydroxyl group to a ketone and the isomerization of the double bond from the B ring (Δ5) to the A ring (Δ4). wikipedia.org Progesterone is a key intermediate in the synthesis of glucocorticoids, mineralocorticoids, and androgens.

Enzymatic Reduction Pathways to Pregnenediol

Pregnenediol is formed through the reduction of progesterone. This metabolic conversion involves the action of specific enzymes that reduce the ketone groups on the progesterone molecule. While the direct enzymatic pathways from progesterone to pregnenediol are complex and can vary, they generally involve the reduction of the double bond in the A ring and the reduction of the ketone groups at positions C3 and C20.

Sulfation Mechanisms of Pregnenediol

The final step in the formation of pregnenediol sulfate (B86663) sodium is the sulfation of pregnenediol. This is a conjugation reaction that increases the water solubility of the steroid, facilitating its transport and excretion. youtube.com

Role of Sulfotransferase (SULT) Enzymes in Conjugation

The sulfation of pregnenediol is catalyzed by a family of enzymes known as sulfotransferases (SULTs). nih.govxenotech.commdpi.com These are cytosolic enzymes that are widely distributed in various tissues, including the liver, adrenal glands, and intestines. xenotech.comtaylorandfrancis.com Specifically, steroid sulfotransferases are responsible for the sulfation of a wide range of steroid hormones. mdpi.comtaylorandfrancis.com The SULT enzymes transfer a sulfonate group from a universal donor molecule to a hydroxyl group on the pregnenediol molecule. nih.govtaylorandfrancis.com

Several SULT isoenzymes have been identified, with varying substrate specificities. mdpi.comnih.govnih.gov For instance, SULT2A1 is known to sulfate a variety of steroids. mdpi.com The expression and activity of these enzymes can be influenced by various factors, contributing to the regulation of steroid hormone metabolism. xenotech.com

Tissue-Specific Biosynthesis of Pregnenediol Sulfate

The synthesis of pregnenediol sulfate is not confined to a single organ but occurs in several key steroidogenic tissues, each contributing uniquely to the circulating pool of this sulfated steroid. The biosynthesis primarily involves the reduction of pregnenolone sulfate.

Adrenal Gland Contributions to Sulfated Steroid Production

The adrenal cortex is a primary site for the synthesis of sulfated steroids. oup.comnih.gov The zona reticularis of the adrenal gland is particularly active in producing large quantities of dehydroepiandrosterone (B1670201) sulfate (DHEAS), which is the most abundant steroid hormone in human circulation. oup.com This high rate of sulfation is facilitated by the selective expression of the steroid sulfotransferase enzyme SULT2A1 and the PAPS synthase enzyme PAPSS2 in this zone. oup.com

The adrenal glands also synthesize other sulfated steroids, including pregnenolone sulfate and androstenediol (B1197431) sulfate. oup.comnih.gov Research involving the incubation of doubly labeled pregnenolone sulfate with homogenates of neoplastic human adrenal tissue demonstrated its conversion into 17α-hydroxypregnenolone sulfate and pregnenediol sulfate. oup.com This indicates that the adrenal gland possesses the necessary enzymatic machinery to produce pregnenediol sulfate directly from pregnenolone sulfate. oup.com

Table 1: Key Enzymes in Adrenal Sulfated Steroid Production

| Enzyme | Function | Location | Reference |

| SULT2A1 | Sulfotransferase responsible for sulfating DHEA and other steroids. | Zona Reticularis | oup.comnih.gov |

| PAPSS2 | Synthesizes 3'-phosphoadenosine-5'-phosphosulfate (PAPS), the sulfate donor. | Zona Reticularis | oup.com |

Gonadal Synthesis Pathways

The gonads, specifically the testes, are also capable of synthesizing sulfated steroids through pathways that utilize steroid sulfates as substrates. nih.gov In vitro studies using boar testicular tissue have shown that steroidogenic enzymes within this tissue can metabolize pregnenolone sulfate. nih.gov When pregnenolone sulfate was incubated with the microsomal fraction of boar testes, it was converted into 17-hydroxypregnenolone sulfate and dehydroisoandrosterone sulfate, with the sulfate group remaining intact throughout the conversion. nih.gov

Similarly, research on human fetal testes from 12-16 weeks of gestation demonstrated the metabolism of pregnenolone sulfate. umich.edu Homogenates of this tissue were shown to convert pregnenolone sulfate into dehydroepiandrosterone sulfate and pregnenediol sulfate. umich.edu This highlights the capability of the gonads, even during fetal development, to contribute to the biosynthesis of pregnenediol sulfate. umich.edu

Fetal Tissue Steroidogenesis and Sulfation

The fetal endocrine system, particularly the fetal adrenal gland, is a major contributor to steroid production during gestation. hormonebalance.org The fetal adrenal glands are rich in sulfotransferase activity, leading to the conversion of most of the dehydroepiandrosterone (DHEA) they produce into DHEA-sulfate (DHEAS). hormonebalance.org In contrast, sulfatase activity, which would remove the sulfate group, is low or absent in most fetal tissues. hormonebalance.org

The human fetal adrenal gland can convert pregnenolone sulfate into other Δ5-3β-hydroxysteroid sulfates. nih.gov As mentioned previously, human fetal testes can directly metabolize pregnenolone sulfate to yield pregnenediol sulfate. umich.edu The fetal liver also plays a role by converting DHEAS to 16α-hydroxy-DHEAS, a key precursor for placental estriol (B74026) synthesis. hormonebalance.org This active process of sulfation in fetal tissues ensures a substantial circulating pool of sulfated steroids, which serve as precursors for placental hormone production. hormonebalance.org

Hepatic Metabolism and Conjugation

The liver is a central organ for steroid metabolism, including both the synthesis and conjugation of steroids. nih.gov Steroid sulfation is a key phase II metabolism reaction that increases the water solubility of steroids, facilitating their transport in the circulation and eventual excretion. nih.govnih.gov

Downstream Metabolic Fates of Pregnenediol Sulfate

Once formed, pregnenediol sulfate is not merely an end-product for excretion. It can undergo further metabolic transformations, serving as a precursor for other steroid molecules.

Formation of Pregnanolone (B1679072) and Other Reduced Derivatives

Pregnenediol sulfate is a metabolite of pregnenolone sulfate. oup.com The term "pregnanediol" refers to a class of reduced metabolites of progesterone. One specific isomer, 5β-pregnane-3α,20α-diol, is a major urinary metabolite of progesterone. Its sulfated form, pregnanediol (B26743) sulfate, has been identified in various biological contexts. For example, elevated levels of pregnanediol sulfate isomers are found in maternal plasma during cholestasis of pregnancy. nih.gov

The relationship between pregnenediol sulfate and pregnanolone involves enzymatic conversions. Pregnanolone and its isomer allopregnanolone (B1667786) are neuroactive steroids that are themselves metabolites of progesterone. The metabolic pathway can proceed from progesterone to its reduced derivatives, including various pregnanediols and pregnanolones. While the direct conversion of pregnenediol sulfate back to an unconjugated form and then to pregnanolone is biochemically plausible through the actions of sulfatases and dehydrogenases, specific details on this pathway for pregnenediol sulfate are not extensively detailed in the provided search context. However, the existence of sulfated progesterone metabolites like 5β-pregnan-3α-20α-diol-sulfate (a pregnanediol sulfate) is well-established. nih.gov

Interplay with Steroid Sulfatase (STS) Activity

Steroid sulfatase (STS) is a critical enzyme in the endocrine system, responsible for regulating the biological activity of various steroid hormones. nih.gov It functions by catalyzing the hydrolysis of the sulfate group from sulfated steroids, converting them from their biologically inactive, water-soluble forms into their active, unconjugated counterparts. nih.govdaneshyari.com This enzymatic action is a key step in providing active steroids to various tissues. oup.com The interplay between Pregnenediol Sulfate and Steroid Sulfatase is primarily that of a substrate and its metabolizing enzyme.

STS is a membrane-bound microsomal enzyme found in the endoplasmic reticulum of cells in a wide range of tissues, including the placenta, liver, skin, breast, and brain. oup.comnih.gov The enzyme acts on several key steroid sulfates, which serve as a large circulating reservoir of inactive precursors for potent hormones. nih.govdaneshyari.com By removing the sulfate moiety, STS allows for the local production of active steroids in peripheral tissues, which can then exert their biological effects. nih.gov

The primary substrates for STS include Dehydroepiandrosterone sulfate (DHEAS), Estrone (B1671321) sulfate (E1S), Pregnenolone sulfate, and Cholesterol sulfate. daneshyari.comwikipedia.org The hydrolysis of these molecules yields Dehydroepiandrosterone (DHEA), Estrone (E1), Pregnenolone, and Cholesterol, respectively. wikipedia.org These products can then be further converted into potent androgens and estrogens, highlighting the pivotal role of STS in steroid biosynthesis. nih.gov For instance, the conversion of E1S to E1 is a major source of estrogen in postmenopausal women and can be a significant factor in the progression of hormone-dependent cancers. oup.com

While direct kinetic studies on pregnenediol sulfate as an STS substrate are not extensively detailed in the literature, its position in metabolic pathways suggests it is also subject to STS-mediated hydrolysis. Pregnenediol-3-sulfate is known to be a metabolite of pregnenolone sulfate. The desulfation of pregnenediol sulfate by STS would yield pregnenediol, allowing it to participate further in steroidogenic pathways or be metabolized for excretion.

The affinity of STS for its various substrates can differ, as indicated by their Michaelis constant (Kₘ) values. A lower Kₘ value signifies a higher affinity of the enzyme for the substrate. Research has provided kinetic data for several common steroidal substrates, illustrating the enzyme's substrate preferences.

| Substrate | Tissue/Source | Kₘ (μM) | Reference |

|---|---|---|---|

| Pregnenolone sulfate | Gonadal Tissue | 0.73 | nih.gov |

| Dehydroepiandrosterone sulfate (DHEAS) | Gonadal Tissue | 3.85 | nih.gov |

| Dehydroepiandrosterone sulfate (DHEAS) | Purified Placental STS | 3.0 | nih.gov |

| Estrone sulfate (E1S) | Fibroblasts | 5 | nih.gov |

| Estrone sulfate (E1S) | Purified Placental STS | 50.6 | nih.gov |

| Cholesterol-sulfate | Purified Placental STS | 6.7 | nih.gov |

The data indicates that STS exhibits a particularly high affinity for pregnenolone sulfate in gonadal tissue, as shown by its low Kₘ value. nih.gov The activity of STS is crucial for maintaining steroid homeostasis, and its deficiency is linked to the genetic disorder X-linked ichthyosis, characterized by the accumulation of cholesterol sulfate in the skin. nih.gov Conversely, elevated STS activity is implicated in the pathology of hormone-dependent diseases, making it a target for therapeutic inhibitors. daneshyari.comnih.gov

Transport and Cellular Dynamics of Pregnenediol Sulfate Sodium

Membrane Permeation Characteristics of Sulfated Steroids

Sulfated steroids are generally considered biologically inactive metabolites. plos.orgnih.gov Their sulfation increases water solubility, which facilitates their transport in the bloodstream but hinders their ability to passively diffuse across the lipid bilayers of cell membranes. nih.govoup.comfrontiersin.org Consequently, the cellular uptake of these hydrophilic compounds is dependent on carrier-mediated transport systems. nih.govplos.org This requirement for active transport is a key regulatory step in the so-called "sulfatase pathway," where inactive sulfated steroids are taken up by cells and hydrolyzed by steroid sulfatase (STS) into their biologically active, unconjugated forms. plos.orgnih.gov The presence of these transporters is a prerequisite for tissues to utilize circulating sulfated steroids as precursors for local androgen and estrogen synthesis. mdpi.comencyclopedia.pub

Role of Specific Transporters in Cellular Uptake

The cellular entry of pregnenediol (B129514) sulfate (B86663) and other sulfated steroids is mediated by several families of transport proteins. These transporters are crucial for facilitating the movement of these molecules from the bloodstream into target cells, where they can exert their biological effects after metabolic conversion.

Sodium-Dependent Organic Anion Transporter (SOAT)

The Sodium-Dependent Organic Anion Transporter (SOAT), also known as SLC10A6, is a key transporter for sulfated steroids. mdpi.comencyclopedia.pubresearchgate.net It functions as a sodium-dependent uptake carrier, specifically transporting monosulfated steroids, such as dehydroepiandrosterone (B1670201) sulfate (DHEAS), estrone (B1671321) sulfate (E1S), and pregnenolone (B344588) sulfate (PREGS), into target cells. mdpi.comresearchgate.net This process is essential for the intracrine formation of active androgens and estrogens in various peripheral tissues. mdpi.comnih.gov While SOAT is highly specific for steroid sulfates, it does not transport bile acids, with the exception of sulfated taurolithocholate. nih.govfrontiersin.org The expression of SOAT in hormone-responsive tissues underscores its importance in regulating the local availability of active steroid hormones. mdpi.comencyclopedia.pub

Table 1: Substrate Specificity of SOAT (SLC10A6)

| Substrate | Transported by SOAT | Reference |

| Dehydroepiandrosterone sulfate (DHEAS) | Yes | mdpi.comresearchgate.net |

| Estrone sulfate (E1S) | Yes | mdpi.comresearchgate.net |

| Pregnenolone sulfate (PREGS) | Yes | mdpi.comfrontiersin.org |

| Androsterone sulfate | Yes | mdpi.com |

| Epiandrosterone sulfate | Yes | mdpi.com |

| Testosterone sulfate | Yes | mdpi.com |

| Epitestosterone sulfate | Yes | mdpi.com |

| β-estradiol-3-sulfate | Yes | plos.org |

| Androstenediol-3-sulfate | Yes | plos.org |

| Estradiol disulfate | No | researchgate.net |

| Taurolithocholic acid (TLC) | Yes | frontiersin.org |

| Lithocholic acid | No | frontiersin.org |

Organic Anion-Transporting Polypeptides (OATPs)

Members of the Organic Anion-Transporting Polypeptide (OATP) family, part of the SLCO solute carrier family, are also involved in the transport of sulfated steroids. plos.orgnih.gov Unlike the high specificity of SOAT, OATPs typically have broad and overlapping substrate specificities, transporting a wide range of amphipathic organic anions, including bile acids, thyroid hormones, and various drugs. plos.orgmdpi.comnih.gov

Several OATP members, such as OATP1A2, OATP1B1, OATP1B3, and OATP2B1, have been shown to transport sulfated steroids like DHEAS and estrone sulfate. mdpi.comnih.govmerckmillipore.com For instance, OATP2B1 is expressed in the placenta and is thought to play a role in the uptake of fetal-derived sulfated steroids. nih.govoup.com The transport activity of some OATPs can be modulated by other steroids; for example, progesterone (B1679170) has been shown to stimulate OATP2B1-mediated transport of certain sulfated steroids. merckmillipore.com This suggests a complex regulatory network for the cellular uptake of these compounds.

Table 2: OATP-Mediated Transport of Sulfated Steroids

| Transporter | Substrate | Effect of Progesterone | Reference |

| OATP1A2 | DHEAS, Estrone-3-sulfate | Not stimulated | merckmillipore.com |

| OATP1B1 | DHEAS, Estrone-3-sulfate | Not stimulated | merckmillipore.com |

| OATP1B3 | DHEAS | Not stimulated | merckmillipore.com |

| OATP2B1 | DHEAS, Estrone-3-sulfate, Pregnenolone sulfate | Stimulated | merckmillipore.com |

| OATP-A (SLC21A3) | DHEAS, Estrone-3-sulfate | Not specified | oup.com |

| OATP-C (SLC21A6) | DHEAS | Not specified | oup.com |

Apical Sodium Bile Acid Transporter (ASBT) in Intestinal Reuptake

The Apical Sodium-Dependent Bile Acid Transporter (ASBT), or SLC10A2, is primarily known for its role in the reabsorption of bile acids in the terminal ileum, a key step in their enterohepatic circulation. nih.govfrontiersin.orgresearchgate.net While its main substrates are bile acids, ASBT is part of the same SLC10 carrier family as SOAT. nih.govguidetopharmacology.org Research has shown that there can be overlapping substrate specificities among SLC10 family members. For instance, taurolithocholic acid has been identified as a common substrate for NTCP (SLC10A1), ASBT, and SOAT. frontiersin.org However, ASBT's role is predominantly in bile acid transport, and it does not significantly transport the sulfated steroids that are characteristic substrates of SOAT. frontiersin.orgresearchgate.net

Intracellular Hydrolysis and Recycling of Sulfated Steroids

Once transported into the cell, sulfated steroids such as pregnenediol sulfate are not biologically active until the sulfate group is removed. oup.comnih.gov This crucial step is catalyzed by the enzyme steroid sulfatase (STS), which hydrolyzes the sulfate ester bond. nih.govbohrium.com This process, known as desulfation, releases the unconjugated, and typically active, steroid hormone. oup.comnih.gov

This "sulfatase pathway" represents a major mechanism for the local production of active androgens and estrogens in peripheral tissues. nih.govoup.com The liberated steroids can then bind to their respective nuclear receptors to regulate gene expression or be further metabolized. plos.orgresearchgate.net Conversely, intracellular steroids can be re-sulfated by sulfotransferase (SULT) enzymes, which inactivates them and facilitates their efflux from the cell. frontiersin.org The balance between the activities of STS and SULTs, along with the efficiency of the membrane transporters, creates an intricate system for regulating the intracellular concentration and activity of steroid hormones. oup.com This dynamic interplay of transport, hydrolysis, and reconjugation allows for precise control over steroid signaling in a tissue-specific manner. oup.comnih.gov

Enzymatic Regulation and Interconversion of Pregnenediol Sulfate Sodium

Kinetics of Sulfotransferase Enzymes (SULTs)

Sulfotransferase (SULT) enzymes are responsible for the sulfation of various endogenous and exogenous compounds by catalyzing the transfer of a sulfonate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). nih.govnih.gov This process generally increases the water solubility of steroids and often inactivates them. The cytosolic SULTs, particularly the SULT2A1 isoform, are primarily involved in the sulfation of hydroxysteroids. nih.gov

SULT enzymes display distinct but often overlapping substrate specificities, which are determined by the chemical properties and structure of their active sites. numberanalytics.comresearchgate.net The SULT2 family is recognized for its activity on hydroxysteroids and alcohols. researchgate.net SULT2A1, the major hydroxysteroid sulfotransferase in the human liver, catalyzes the sulfation of various steroids, including dehydroepiandrosterone (B1670201) (DHEA) and pregnenolone (B344588). nih.govresearchgate.net While specific kinetic data for pregnenediol (B129514) is not extensively detailed, the enzyme's action on related precursors provides insight. For example, the catalytic efficiency (kcat/Km) of hSULT2A1 for pregnenolone sulfation is reported to be 3-8 times higher than that of other SULT2 isoforms like hSULT2B1. nih.gov

The kinetics of SULTs can often be described by the Michaelis-Menten model over a narrow range of substrate concentrations. nih.govnumberanalytics.com Because SULT enzymes utilize two substrates (the steroid and PAPS), reported kinetic constants are typically "apparent" values, determined by varying one substrate's concentration while keeping the other constant. nih.govnih.gov The catalytic action of SULT2A1 requires an efficient sulfate (B86663) donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), which is provided by PAPS synthase 2 (PAPSS2). nih.gov

A characteristic kinetic feature of many SULT enzymes, including SULT2A1, is the phenomenon of substrate inhibition, where the reaction rate decreases at high substrate concentrations. nih.govnih.govnih.gov This inhibition is often attributed to the formation of non-productive or "dead-end" ternary complexes, where the substrate binds to the enzyme-product complex (e.g., enzyme-PAP-substrate). nih.govnih.gov

Studies on hSULT2A1 with DHEA as a substrate indicate a complex kinetic pattern where substrate inhibition by one substrate can be regulated by the concentration of the other (PAPS). nih.gov This suggests a potential for cooperative binding of substrates and products. nih.govnih.gov There is evidence that the binding of the co-factor (PAPS) can significantly strengthen the interaction of the steroid substrate with the enzyme. acs.org For SULT2A1, it has been proposed that the formation of non-productive ternary complexes involving either DHEA or its sulfated product, DHEA-S, displays negative cooperativity in the binding of DHEA, contributing to the observed substrate inhibition. nih.gov This mechanism prevents excessive sulfation when substrate levels are high, providing a layer of metabolic regulation. nih.gov

Steroid Sulfatase (STS) Activity and its Regulation

Steroid sulfatase (STS), also known as steryl-sulfatase, is a key enzyme that hydrolyzes sulfated steroids, converting them back to their unconjugated, biologically active forms. nih.govwikipedia.org This enzyme is located in the endoplasmic reticulum and acts on a variety of substrates, including dehydroepiandrosterone sulfate (DHEA-S), estrone (B1671321) sulfate (E1S), cholesterol sulfate, and pregnenolone sulfate. wikipedia.orgmdpi.com By cleaving the sulfate group, STS plays a pivotal role in regulating the local and systemic availability of active steroid hormones. nih.govmdpi.com

The catalytic activity of STS is highest for estrone sulfate, followed by pregnenolone sulfate and DHEA-S. nih.gov Research on human testicular microsomal STS has provided specific kinetic data for these substrates, demonstrating that they are likely cleaved by the same enzyme. umich.edu At high concentrations, these steroid substrates can also cause substrate inhibition. umich.edu

| Substrate | Apparent Km (μM) | Substrate Inhibition Observed > (μM) |

|---|---|---|

| Pregnenolone Sulfate | 0.73 | 12.8 |

| Androstenediol-3-Sulfate | 3.13 | 3.4 |

| Dehydroepiandrosterone Sulfate | 3.85 | 12.8 |

Note: Vmax values were essentially identical for all three substrates.

The regulation of STS expression and activity is complex and tissue-specific. In chronic inflammatory liver diseases, STS expression is induced by the inflammatory activation of NF-κB, leading to increased conversion of inactive estrogen sulfates to active estrogens. nih.gov In bone cells, glucocorticoids like dexamethasone (B1670325) have been shown to decrease STS activity and expression, a process that can be blocked by the glucocorticoid receptor inhibitor RU-486. duq.edu Conversely, activators of the NF-κB pathway can increase STS expression in these cells. duq.edu This indicates that STS expression can be regulated antagonistically by glucocorticoid and NF-κB pathways. duq.edu

Cytochrome P450 Enzymes in Pregnane (B1235032) Metabolism

The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast number of endogenous and exogenous compounds, including the biosynthesis of all steroid hormones from cholesterol. scielo.brmdpi.comaafp.org These enzymes are involved in phase I metabolism, typically catalyzing oxidation, reduction, and hydrolysis reactions. plos.org In steroidogenesis, specific CYP enzymes located in the mitochondria and endoplasmic reticulum carry out sequential hydroxylation and cleavage reactions. scielo.braem-sbem.com

CYP11A1, also known as P450scc (cholesterol side-chain cleavage enzyme), is a mitochondrial enzyme that catalyzes the first and rate-limiting step in steroidogenesis: the conversion of cholesterol to pregnenolone. nih.govnih.gov This reaction is fundamental as pregnenolone is the common precursor to all other steroid hormones. aem-sbem.com The process involves three sequential reactions: two hydroxylations at carbons 20 and 22, followed by the cleavage of the C20-C22 bond. aem-sbem.comnih.gov

Significantly, research has shown that CYP11A1 can also act on sulfated substrates. Human and bovine CYP11A1 are capable of cleaving the side chain of cholesterol sulfate to directly produce pregnenolone sulfate. nih.gov This suggests the existence of a "sulfated pathway" of steroidogenesis that can run in parallel to the classical pathway. The production of pregnenolone sulfate via this route, rather than solely by the sulfation of pregnenolone, may be a significant source of this neurosteroid in the brain. nih.gov The activity of CYP11A1 is regulated by tropic hormones, which can cause both acute increases in steroid synthesis by promoting cholesterol transport and chronic effects by stimulating CYP11A1 gene expression. oup.com

CYP17A1 is a single enzyme located in the endoplasmic reticulum that possesses two distinct activities crucial for steroid biosynthesis: 17α-hydroxylase and 17,20-lyase. uniprot.orgoup.comnih.gov The 17α-hydroxylase activity converts pregnenolone and progesterone (B1679170) into their 17α-hydroxylated products (17α-hydroxypregnenolone and 17α-hydroxyprogesterone), which are precursors for cortisol. uniprot.orgoup.com The 17,20-lyase activity then cleaves the C17-C20 bond of these 17α-hydroxylated steroids to produce C19 steroids, namely dehydroepiandrosterone (DHEA) and androstenedione, the essential precursors for androgens and estrogens. uniprot.orgnih.govnih.gov

Evidence strongly supports the concept that steroidogenic enzymes, including CYP17A1, can act on sulfated precursors. nih.gov The existence of a sulfated steroid pathway parallel to the unconjugated one has been proposed based on studies of patients with steroid sulfatase deficiency (STSD). nih.gov In these individuals, who cannot efficiently desulfate steroids, the presence of various downstream sulfated metabolites suggests that enzymes are acting on already sulfated molecules. nih.gov Specifically, it is indicated that 17α-hydroxy-pregnenolone-3-sulfate is primarily biosynthesized from the precursor pregnenolone sulfate, implying that CYP17A1 can perform its 17α-hydroxylase function on pregnenolone sulfate. nih.gov This interaction with sulfated precursors is a key control point, determining whether the steroidogenic flux proceeds down glucocorticoid or sex steroid pathways within the sulfated pool.

| Substrate | kcat (min-1) | Enzymatic Reaction |

|---|---|---|

| Progesterone | 1.01 | 17α-Hydroxylase |

| Pregnenolone | 0.39 | 17α-Hydroxylase |

| 17α-Hydroxypregnenolone | 0.24 | 17,20-Lyase |

Interconversion Pathways with Other Sulfated Steroids

The metabolism of pregnenediol sulfate sodium is intricately linked to a network of other sulfated steroids, operating through what is often termed the "sulfate pathway." In this pathway, steroid sulfates can be directly converted into other sulfated metabolites without the prerequisite removal of the sulfate group. oup.comnih.gov This contrasts with pathways where a sulfated steroid must first be hydrolyzed by a steroid sulfatase (STS) to its unconjugated form before further enzymatic modification. nih.govwikipedia.org The existence of these interconversion pathways highlights a parallel metabolic route for steroids that remains distinct from the well-established pathway of free steroids. nih.gov

Research involving the administration of doubly labeled pregnenolone sulfate (pregnenolone-³H sulfate-³⁵S) to a patient with an adrenal carcinoma provided direct evidence for these interconversion pathways. oup.comoup.comoup.com The analysis of urinary metabolites revealed that the intact sulfated steroid molecule was transformed into a variety of other sulfated steroids. oup.comoup.com

Key findings from in vivo studies demonstrated that pregnenolone sulfate is a major precursor in the biosynthesis of pregnenediol 3-sulfate and other related sulfated compounds. oup.comoup.com When pregnenolone-³H sulfate-³⁵S was administered, several doubly labeled sulfated metabolites were isolated, indicating that the sulfate moiety remained attached during the metabolic transformations. oup.comoup.com

Table 1: Urinary Metabolites Identified After Administration of Labeled Pregnenolone Sulfate

This table summarizes the key sulfated steroid metabolites that were isolated and identified following the in vivo administration of pregnenolone-³H sulfate-³⁵S, demonstrating the direct interconversion between sulfated steroids. Data sourced from studies on adrenal carcinoma patients. oup.comoup.com

| Precursor Administered | Identified Sulfated Metabolite | Metabolic Transformation |

|---|---|---|

| Pregnenolone Sulfate | Pregnenediol 3-Sulfate | Reduction |

| 17α-Hydroxypregnenolone 3-Sulfate | 17α-Hydroxylation | |

| Dehydroisoandrosterone Sulfate (DHEA-S) | 17α-Hydroxylation and C17-20 Lyase Activity | |

| Androstenediol (B1197431) 3-Sulfate | 17α-Hydroxylation, C17-20 Lyase Activity, and 17-Ketosteroid Reduction | |

| Pregnenetriol 3-Sulfate | Hydroxylation |

The primary interconversion observed is the direct reduction of pregnenolone sulfate to pregnenediol 3-sulfate. oup.com In vitro incubation of labeled pregnenolone sulfate with neoplastic adrenal tissue also yielded pregnenediol-³H 3-sulfate-³⁵S as a product. oup.comoup.com This conversion is significant as it establishes a direct biosynthetic route to pregnenediol sulfate from a key sulfated precursor, bypassing the progesterone-to-pregnanediol pathway.

Furthermore, pregnenolone sulfate serves as a branch point for conversion into other critical sulfated steroids. The isolation of 17α-hydroxypregnenolone 3-sulfate demonstrates that hydroxylation can occur on the intact sulfated steroid molecule. oup.comoup.com Subsequent action of a C17-20 lyase on 17α-hydroxypregnenolone sulfate can lead to the formation of dehydroisoandrosterone sulfate (DHEA-S). oup.com Studies in patients with steroid sulfatase deficiency (STSD), a condition where the conversion of sulfated steroids to their unconjugated forms is impaired, further support these sulfated pathways. nih.gov In these patients, 17α-hydroxy-pregnenolone-3-sulfate appears to be biosynthesized mainly from pregnenolone sulfate, and androstenediol-3-sulfate is derived from DHEA-S, reinforcing the concept of a self-contained sulfated metabolic grid. nih.gov

These interconversions are not limited to monosulfated steroids. Alternate pathways involving the formation of disulfated steroids, such as pregn-5-ene-3β,20S-diol disulfate, have also been identified, particularly in the fetal-placental unit and in certain steroid synthesis disorders. bioscientifica.com

Biological Roles and Molecular Mechanisms of Pregnenediol Sulfate Sodium

Pregnenediol (B129514) Sulfate (B86663) as a Precursor in Steroid Hormone Synthesis Pathways

Pregnenediol sulfate is a pivotal molecule in the intricate cascade of steroidogenesis. rupahealth.comwikipedia.org It is derived from cholesterol through a series of enzymatic reactions. wikipedia.org The initial and rate-limiting step is the conversion of cholesterol to pregnenolone (B344588), a reaction catalyzed by the mitochondrial enzyme cytochrome P450 side-chain cleavage enzyme (P450scc). wikipedia.orgnih.gov Pregnenolone then undergoes sulfation to form pregnenolone sulfate. wikipedia.org

Contrary to the traditional view of sulfation as merely a step for inactivation and excretion, pregnenolone sulfate serves as a significant reservoir and starting point for the synthesis of a wide array of other steroid hormones. rupahealth.commdpi.comnih.gov It can be converted back to pregnenolone, which then enters various biosynthetic pathways to produce progestogens, androgens, estrogens, glucocorticoids, and mineralocorticoids. rupahealth.comwikipedia.org This dynamic interplay highlights the importance of pregnenediol sulfate in maintaining the precursor pool necessary for the production of essential steroid hormones that regulate a vast range of physiological processes. rupahealth.com

The cellular uptake of the hydrophilic pregnenediol sulfate is facilitated by specific transporter proteins, allowing it to enter the cytosol where it can be acted upon by sulfohydrolases to regenerate pregnenolone for further steroid synthesis. nih.govmdpi.com

Modulation of Ion Channels and Neurotransmitter Receptors

Pregnenediol sulfate directly interacts with and modulates the function of several types of ion channels and neurotransmitter receptors, leading to rapid, non-genomic effects on neuronal activity.

Interactions with Gamma-Aminobutyric Acid Type A (GABA-A) Receptors

Pregnenediol sulfate is a well-established negative allosteric modulator of GABA-A receptors. wikipedia.orgfrontiersin.orgfrontiersin.org These receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the brain. Upon activation by the neurotransmitter gamma-aminobutyric acid (GABA), GABA-A receptors allow the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.

| Receptor | Modulator | Effect of Pregnenediol Sulfate | Mechanism of Action |

| GABA-A | Negative Allosteric Modulator | Inhibition of GABA-induced chloride current | Stabilization of a nonconducting/desensitized state |

Activation of Transient Receptor Potential Melastatin-like (TRPM) Channels

Pregnenediol sulfate has been identified as an activator of specific members of the Transient Receptor Potential (TRP) channel family, particularly TRPM3 channels. mdpi.comfrontiersin.orgnih.gov TRPM3 channels are calcium-permeable non-selective cation channels that are expressed in various tissues, including the nervous system and pancreas. frontiersin.orgnih.gov

The activation of TRPM3 channels by pregnenediol sulfate leads to an influx of calcium ions into the cell. nih.govdiabetesjournals.org This increase in intracellular calcium can trigger a variety of downstream signaling events. For instance, in pancreatic islet cells, the activation of TRPM3 by pregnenediol sulfate and subsequent calcium entry leads to the release of insulin. wikipedia.orgnih.govdiabetesjournals.org The interaction with TRPM3 has functionally "upgraded" pregnenediol sulfate from a mere modulator of ion channels to an activating ligand. mdpi.comnih.gov

| Channel | Effect of Pregnenediol Sulfate | Consequence of Activation |

| TRPM3 | Activation | Calcium influx, insulin release |

Influence on Nicotinic Acetylcholine Receptors

Emerging research indicates that pregnenediol sulfate can also modulate the function of nicotinic acetylcholine receptors (nAChRs). unimore.it These receptors are ligand-gated ion channels that are activated by the neurotransmitter acetylcholine and are involved in a variety of cognitive functions, including learning and memory.

Neuroactive Properties of Pregnenediol Sulfate as a Neurosteroid

As a neurosteroid, pregnenediol sulfate exerts a range of effects on the central nervous system, influencing neuronal function and plasticity. wikipedia.orgmdpi.comnih.gov These actions are a direct consequence of its ability to modulate neurotransmitter receptors and ion channels.

The inhibitory action of pregnenediol sulfate on GABA-A receptors and its potential to modulate other receptors like NMDA receptors contribute to its role in regulating neuronal excitability. nih.govnih.gov By altering the balance between excitatory and inhibitory neurotransmission, pregnenediol sulfate can influence synaptic plasticity, the cellular mechanism underlying learning and memory. researchgate.net Animal studies have suggested that pregnenediol sulfate can have memory-enhancing effects. nih.gov

Furthermore, pregnenediol sulfate is considered a neuroprotective agent, with the ability to influence neuronal survival. wikipedia.org Its diverse actions on synaptic functioning underscore its importance as an endogenous modulator of brain activity. wikipedia.org

Nuclear Receptor Interactions and Intracellular Signaling Pathways

While the rapid, non-genomic effects of pregnenediol sulfate are well-documented, its involvement in intracellular signaling pathways that can lead to changes in gene expression is also an active area of research.

The activation of TRPM3 channels by pregnenediol sulfate and the subsequent rise in intracellular calcium can initiate downstream signaling cascades. nih.gov For example, this calcium influx can lead to the activation of the extracellular signal-regulated kinase (ERK) pathway. nih.gov The ERK pathway is a crucial signaling cascade that can ultimately lead to the phosphorylation of transcription factors and the regulation of gene expression. nih.gov In insulinoma cells, pregnenediol sulfate has been shown to induce a signaling cascade leading to the enhanced expression of the transcription factor Egr-1. nih.gov

Stimulation of TRPM3 channels by pregnenediol sulfate has also been shown to increase the transcriptional activation potential of other transcription factors, such as Elk-1 and CREB. preprints.orgnih.gov This suggests a pathway by which pregnenediol sulfate, acting at the plasma membrane, can influence nuclear events and gene transcription.

While direct interactions with nuclear steroid hormone receptors like the glucocorticoid or estrogen receptors are the hallmark of classical steroid hormones, the primary signaling mechanisms for pregnenediol sulfate appear to be initiated at the cell membrane. mdpi.com However, some progesterone (B1679170) sulfate metabolites have been shown to activate nuclear receptors such as the farnesoid X receptor (FXR) and the G-protein–coupled bile acid receptor 1 (GPBAR1 or TGR5), suggesting that sulfated steroids can have diverse molecular targets. nih.govdiabetesjournals.org

| Signaling Pathway | Trigger | Downstream Effect |

| ERK Pathway | Calcium influx via TRPM3 | Activation of transcription factors (e.g., Egr-1) |

| Elk-1 Activation | TRPM3 stimulation | Increased transcriptional activation |

| CREB Phosphorylation | TRPM3 stimulation | Upregulation of CRE-regulated gene transcription |

Farnesoid X Receptor (FXR) Modulation by Sulfated Progesterone Metabolites

Sulfated progesterone metabolites have emerged as significant modulators of the Farnesoid X Receptor (FXR), a nuclear receptor crucial for maintaining bile acid homeostasis. Research has demonstrated that certain sulfated progesterone metabolites can function as partial agonists for FXR. nih.gov This interaction reveals a complex relationship where these metabolites can influence the expression of genes involved in bile acid regulation.

One notable finding is that progesterone metabolites with a sulfate group at the 3-carbon position in the β-configuration are capable of modulating FXR. nih.gov Specifically, epiallo-pregnanediol 3-sodium sulfate (EPAS) has been shown to significantly transactivate FXR. nih.gov In experimental reporter assays, EPAS, along with other related compounds like epiallopregnanolone sulfate (PM5S) and epipregnanolone sulfate (EPS), demonstrated the ability to activate FXR. nih.gov However, this activation does not necessarily lead to the recruitment of cofactors to the FXR-ligand binding domain in the same manner as traditional bile acid agonists. nih.gov

The mechanism of action often involves competitive inhibition of ligand-dependent FXR activation. For instance, the presence of sulfated progesterone metabolites can abrogate the increase in FXR transactivity mediated by bile acids like chenodeoxycholic acid (CDCA). nih.gov This antagonistic effect can disrupt the normal downstream signaling of FXR, which includes the regulation of key genes involved in bile acid transport and synthesis.

Studies in animal models have further elucidated this relationship. In pregnant sows, for example, the sulfated progesterone metabolites allopregnanolone (B1667786) sulfate (PM4S) and epiallopregnanolone sulfate (PM5S) have been shown to regulate bile acid homeostasis through their roles as an FXR inhibitor and antagonist, respectively. mdpi.com PM4S treatment in pig primary hepatocytes led to a decreased expression of FXR and its target genes, suggesting an antagonistic function. mdpi.com Similarly, PM5S also demonstrated antagonist activity on FXR-mediated bile acid homeostasis. mdpi.com

The modulation of FXR by these sulfated steroids can have significant physiological consequences. Disruption of FXR-mediated pathways by elevated levels of sulfated progesterone metabolites is thought to contribute to conditions such as intrahepatic cholestasis of pregnancy, a disorder characterized by impaired bile flow. nih.gov

| Compound | Effect on FXR Transactivation (relative to control) | EC50 (µM) | Notes |

|---|---|---|---|

| Epiallopregnanolone sulfate (PM5S) | 182% increase | - | Functions as a partial agonist. nih.govnih.gov |

| Epipregnanolone sulfate (EPS) | 125% increase | 15.1 | Demonstrates dose-dependent transactivation of FXR. nih.gov |

| Epiallo-pregnanediol 3-sodium sulfate (EPAS) | 183% increase | 22.6 | Demonstrates dose-dependent transactivation of FXR. nih.gov |

| Allopregnanolone sulphate (PM4S) | - | - | Functions as an FXR antagonist in pig primary hepatocytes. mdpi.com |

Intracrine and Paracrine Functions of Sulfated Steroids

Sulfated steroids, including pregnenediol sulfate, are increasingly recognized for their roles in intracrine and paracrine signaling. Historically considered inactive end-products destined for excretion, it is now understood that they can act as a circulating reservoir for the formation of bioactive hormones within specific tissues. nih.govmdpi.com This localized production of active steroids is a key feature of intracrine regulation.

The cellular uptake of hydrophilic sulfated steroids is a critical step in their intracrine function and is facilitated by various transporter proteins. mdpi.com Due to the hydrophilic nature of the sulfate group, these molecules cannot easily cross cell membranes and rely on active transport mechanisms. mdpi.com Once inside the cell, sulfatases can hydrolyze the sulfate group, converting the inactive sulfated steroid into its biologically active, unconjugated form. mdpi.com

Pregnenolone sulfate, a precursor to pregnanediol (B26743) sulfate, serves as a prime example of a sulfated steroid with diverse biological activities. nih.govmdpi.com It is not merely a metabolic waste product but also a source for subsequent steroid synthesis pathways. nih.govmdpi.com This underscores the role of sulfated steroids as precursors for the local generation of active hormones.

The concept of intracrine signaling involving sulfated steroids has been explored in various physiological contexts. For instance, the conversion of sulfated steroids to active estrogens within the endometrium is crucial for processes like decidualization. Furthermore, intracrine androgen synthesis from sulfated precursors like DHEA sulfate plays a role in the progression of certain cancers.

In addition to their intracrine roles, sulfated steroids can also exert paracrine effects, where the locally produced active steroid influences neighboring cells. This localized signaling allows for precise and tissue-specific regulation of cellular function without altering systemic hormone levels.

The biological actions of sulfated steroids are not limited to their conversion to other active hormones. Some sulfated steroids, like pregnenolone sulfate, can directly modulate cellular functions by interacting with various ion channels and receptors, highlighting their multifaceted roles in cellular signaling. nih.govmdpi.com

Advanced Research Methodologies for Pregnenediol Sulfate Sodium Analysis

High-Resolution Mass Spectrometry Techniques for Profiling

High-resolution mass spectrometry has become an indispensable tool in steroidomics, offering unparalleled precision in identifying and quantifying steroid conjugates.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a robust and widely adopted platform for the analysis of steroid sulfates, including pregnenediol (B129514) sulfate (B86663). This technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.govchromatographyonline.com A key advantage of LC-MS/MS is its ability to directly analyze sulfated steroids without the need for chemical derivatization or hydrolysis, which is often a prerequisite for other methods like Gas Chromatography-Mass Spectrometry. nih.govresearchgate.net

In typical applications, electrospray ionization (ESI) in the negative ion mode is employed, as it is highly effective for ionizing sulfated molecules. semanticscholar.orgnih.gov Research has demonstrated the successful development and validation of LC-MS/MS methods for the targeted analysis of a panel of unconjugated and sulfated steroids from various biological fluids. For instance, one such method was able to quantify 20 different steroid conjugates, including pregnenolone (B344588) sulfate, from amniotic fluid, underscoring its utility in clinical research and diagnostics. nih.gov The high specificity of LC-MS/MS minimizes the risk of cross-reactivity between structurally similar steroid isomers, a common challenge in traditional immunoassay methods. uni-giessen.de

Table 1: Illustrative LC-MS/MS Parameters for Steroid Sulfate Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Ionization Mode | Negative Electrospray (ESI-) | Efficiently ionizes the negatively charged sulfate group. |

| Mobile Phase | Water/Methanol or Water/Acetonitrile with additives | Separates different steroids based on their polarity. |

| Column | C18 or similar reversed-phase | Retains and separates steroid compounds. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for target analytes. |

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) represents a significant advancement over conventional LC-MS/MS, primarily by utilizing columns with smaller particle sizes. This results in substantially faster analysis times, improved chromatographic resolution, and enhanced sensitivity. researchgate.netbiocompare.com These characteristics make UHPLC-MS/MS exceptionally well-suited for high-throughput multi-steroid profiling in complex biological matrices such as serum and urine. acs.org

Innovative approaches have been developed to further boost the performance of UHPLC-MS/MS for steroid analysis. One such technique is the post-column infusion of ammonium fluoride, which has been shown to enhance the ionization efficiency and, consequently, the detection sensitivity for a range of steroids. researchgate.net The speed of this methodology is highlighted by the development of "dilute and shoot" methods, where sample preparation is minimized. For example, a UHPLC-MS/MS method was established for the rapid analysis of pregnanediol (B26743) 3-glucuronide in urine with a total run time of just six minutes, demonstrating the efficiency of this advanced technique. biocompare.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a foundational and powerful analytical technique in steroid analysis, prized for its exceptional chromatographic resolution and extensive, standardized spectral libraries that aid in compound identification. However, the analysis of non-volatile compounds like steroid sulfates presents a significant challenge for GC-MS.

To be analyzed by GC-MS, pregnenediol sulfate must first undergo a two-step preparation process:

Deconjugation: The sulfate group is cleaved from the steroid core. This is typically achieved through either enzymatic hydrolysis (using sulfatase enzymes) or chemical hydrolysis (solvolysis).

Derivatization: The now-free hydroxyl groups on the steroid are chemically modified, commonly through silylation, to increase their volatility and thermal stability for gas-phase analysis.

While these preparatory steps can be laborious and introduce potential variability, GC-MS remains a vital tool, particularly for untargeted metabolomics and the discovery of novel steroid metabolites. The detailed mass spectra generated by electron ionization (EI) provide rich structural information that is often not available from the softer ionization techniques used in LC-MS.

Table 2: Comparison of Mass Spectrometry Techniques for Steroid Sulfate Analysis

| Feature | LC-MS/MS | UHPLC-MS/MS | GC-MS |

|---|---|---|---|

| Sample Preparation | Minimal (Direct analysis) | Minimal (Direct analysis) | Extensive (Deconjugation & Derivatization) |

| Analysis Time | Moderate | Fast | Slow |

| Resolution | Good | Very High | Excellent |

| Primary Application | Targeted Quantification | High-Throughput Profiling | Untargeted Metabolomics & Structural Elucidation |

Nanoscale Liquid Chromatography-Electrospray Mass Spectrometry (Nano-LC-ES-MS)

Nanoscale Liquid Chromatography-Electrospray Mass Spectrometry (Nano-LC-ES-MS) is a miniaturized version of LC-MS that provides a substantial increase in sensitivity, making it ideal for the analysis of low-abundance compounds in sample-limited scenarios. This technique utilizes capillary columns with internal diameters typically around 75 µm and operates at nanoliter-per-minute flow rates. nih.gov The reduced flow rate and column diameter minimize sample dilution and enhance the efficiency of the electrospray ionization process, leading to a significant improvement in detection limits. nih.gov

The enhanced sensitivity of nano-LC-ES-MS has been demonstrated in the analysis of steroid hormones from minute biological samples, such as 50 mg of whale blubber, where it achieved significantly lower limits of quantitation compared to conventional LC-MS/MS. Specifically for steroid sulfates, Capillary Liquid Chromatography-Electrospray Mass Spectrometry (a related nano-LC technique) has been successfully applied to their analysis in plasma. researchgate.net This method achieved detection limits in the low picogram (pg) and even attomole (amol) range, showcasing its exceptional power for analyzing trace-level steroid conjugates in complex biological fluids.

Sample Preparation and Derivatization for Steroid Sulfates

Effective sample preparation is a critical prerequisite for the accurate and reliable analysis of pregnenediol sulfate and other steroid sulfates. The primary goal is to isolate the analytes of interest from interfering substances present in the biological matrix, such as proteins, lipids, and salts.

Solid Phase Extraction and Protein Precipitation

A common and effective workflow for preparing biological samples like serum or plasma for steroid sulfate analysis involves a two-step process: protein precipitation followed by solid-phase extraction (SPE).

Protein Precipitation: This is often the initial step to remove the bulk of proteins, which can interfere with the analysis and damage analytical columns. nih.gov Precipitation is typically induced by adding an organic solvent, such as acetonitrile or methanol, or a salt solution like zinc sulfate, which causes the proteins to denature and aggregate, allowing them to be separated by centrifugation.

Solid Phase Extraction (SPE): Following protein removal, SPE is employed to further clean up the sample and concentrate the steroid sulfates. nih.govresearchgate.net This chromatographic technique involves passing the sample through a cartridge containing a solid sorbent. The sorbent retains the analytes while impurities are washed away. Finally, a different solvent is used to elute the purified analytes. For steroid sulfates, hydrophilic-lipophilic balanced (HLB) and weak anion exchange (WAX) sorbents are commonly used due to their ability to effectively retain these conjugated steroids. researchgate.net This combined approach ensures a clean extract, leading to more accurate and reproducible results in the subsequent mass spectrometric analysis.

Use of Isotope-Labeled Internal Standards for Precision

The quantitative analysis of pregnenediol sulfate and other steroid hormones by methods such as liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) necessitates a high degree of precision and accuracy. nih.gov A critical component in achieving this is the use of stable isotope-labeled internal standards (SIL-IS). researchgate.netirisotope.com These standards are synthetic versions of the target analyte—in this case, pregnenediol sulfate—where one or more atoms have been replaced with a heavier, non-radioactive isotope, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). irisotope.comresearchgate.net

The fundamental principle behind using a SIL-IS is that it is chemically identical to the analyte and therefore exhibits the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer. irisotope.comisolife.nl However, due to its greater mass, it can be distinguished from the endogenous analyte by the mass spectrometer. nih.gov By adding a known amount of the SIL-IS to a sample at the beginning of the analytical process, it can be used to correct for variations that may occur at any stage, including extraction losses, matrix effects (ion suppression or enhancement), and fluctuations in instrument performance. researchgate.netresearchgate.net

The use of an isotope-labeled internal standard for each analyte is considered the gold standard for ensuring reliable and accurate results in steroid hormone quantification. irisotope.com For example, pregnenolone sulfate, a related compound, is available with ¹³C and deuterium labels for use in clinical MS, metabolism, and metabolomics research. isotope.comisotope.com The choice of isotope and the position of the label can be important, as some deuterium-labeled standards may have slightly different chromatographic retention times or fragmentation patterns compared to their non-labeled counterparts, which could affect accuracy. researchgate.net Carbon-13 labeled standards are often preferred as they are less likely to exhibit these chromatographic or fragmentation differences. researchgate.net The implementation of a SIL-IS has been shown to significantly improve the precision and accuracy of quantitative bioanalytical assays. scispace.com

Table 1: Common Stable Isotopes Used in Internal Standards for Steroid Analysis

| Isotope | Symbol | Common Application | Advantages |

|---|---|---|---|

| Deuterium | ²H or D | Widely used for labeling steroids like pregnenolone and testosterone. lumiprobe.com | Relatively inexpensive and readily incorporated into molecules. |

| Carbon-13 | ¹³C | Considered a highly reliable label for steroid analysis. researchgate.net | Minimal difference in chemical and physical properties compared to the analyte, ensuring co-elution. researchgate.net |

| Nitrogen-15 | ¹⁵N | Used for labeling molecules containing nitrogen. | Provides a distinct mass shift for nitrogenous compounds. researchgate.net |

In Vitro Research Models for Biosynthesis and Metabolism Studies

Reconstituted Enzyme Systems for Mechanistic Elucidation

Understanding the biosynthesis of pregnenediol sulfate involves studying the enzymes responsible for its formation. Reconstituted enzyme systems are powerful in vitro tools for elucidating the specific mechanisms of steroid sulfation. This process is catalyzed by a family of enzymes known as sulfotransferases (SULTs). mdpi.com These enzymes transfer a sulfonate group from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the steroid substrate. youtube.comnih.gov

In a reconstituted system, purified SULT enzymes are combined with the substrate (e.g., pregnenediol) and the PAPS donor in a controlled environment. This allows researchers to study the enzyme's kinetics, substrate specificity, and potential inhibition by other compounds without the confounding variables present in a whole-cell or whole-organism system. For instance, specific SULT isoforms, such as SULT2A1 and SULT2B1, are known to sulfonate steroids. mdpi.com SULT2A1 is primarily found in the adrenal gland and liver, while SULT2B1 has splice variants with different substrate preferences; SULT2B1a prefers pregnenolone, whereas SULT2B1b is highly selective for cholesterol. mdpi.com

By isolating these enzymes, researchers can determine which specific isoforms are responsible for the sulfation of pregnenediol. These systems also facilitate the investigation of the reaction's molecular details, such as the role of the enzyme's active site in binding both the steroid and PAPS. Furthermore, engineered PAPS regeneration systems can be coupled with these enzymatic assays to ensure a sufficient supply of the sulfonate donor, which is critical for biomanufacturing and studying sulfated products. nih.gov

Cell Culture Models for Cellular Metabolism and Transport

While reconstituted enzyme systems are ideal for studying specific enzymatic reactions, cell culture models provide a more integrated view of how pregnenediol sulfate is metabolized and transported at the cellular level. nih.gov Various cell lines can be used to investigate the pathways of steroid uptake, conjugation, and efflux.

Because sulfated steroids like pregnenediol sulfate are hydrophilic due to their charged sulfate group, their passage across the hydrophobic cell membrane is restricted and depends on specific transporter proteins. mdpi.comnih.gov Cell culture models, such as those using kidney epithelial cell lines or genetically modified cells like HEK293, are instrumental in identifying and characterizing these transporters. nih.govnih.gov Researchers can measure the uptake and efflux of labeled pregnenediol sulfate to understand the kinetics and specificity of transport. For example, studies have identified that transmembrane organic anion-transporting polypeptides (OATPs) and the organic solute transporter family (SLC51) facilitate the cellular uptake of sulfated steroids. mdpi.comnih.govresearchgate.net

Once inside the cell, pregnenediol sulfate can be a substrate for other metabolic enzymes. Cell culture models allow for the study of its conversion to other steroids or its desulfation back to pregnenediol by the enzyme steroid sulfatase (STS). nih.govbirmingham.ac.uk These models are crucial for understanding how different tissues regulate their intracellular concentrations of active and inactive steroids, a process vital for normal endocrine function. researchgate.net

Targeted Metabolomics Approaches for Comprehensive Steroid Profiling

Targeted metabolomics, often referred to as steroidomics in this context, is an analytical approach focused on the simultaneous measurement of a defined group of metabolites. metwarebio.com For pregnenediol sulfate, this involves its quantification alongside a broad panel of other steroid hormones and their metabolites using highly sensitive and specific techniques like LC-MS/MS. mdpi.comnih.gov This comprehensive profiling provides a detailed snapshot of the steroidome, which is invaluable for understanding the complex interplay of steroidogenic pathways in both health and disease. mdpi.comnih.gov

The development of a targeted metabolomics method involves optimizing sample preparation (e.g., solid-phase extraction), chromatographic separation, and mass spectrometric detection for dozens of steroids simultaneously. mdpi.comnih.govresearchgate.net This allows for the analysis of progestogens, androgens, corticosteroids, and estrogens in their free and conjugated forms from a small volume of a biological sample, such as plasma, serum, or urine. nih.govmdpi.com

This comprehensive approach is superior to single-analyte testing because it captures complex biochemical signatures and allows for the calculation of ratios between precursor and product steroids, which can reveal the activity of specific enzymes in the steroidogenic cascade. mdpi.com Steroid profiling has shown potential in the diagnostic workup of various endocrine disorders, including those related to adrenal tumors. nih.gov The ability to accurately quantify a wide range of steroids, including pregnenediol sulfate, provides researchers and clinicians with a powerful tool to investigate the hormonal basis of disease and develop new biomarkers. metwarebio.com

Table 2: Representative Panel for Targeted Steroid Metabolomics

| Steroid Class | Example Analytes |

|---|---|

| Progestogens | Progesterone (B1679170), Pregnenolone, 17α-Hydroxyprogesterone, Pregnanediol |

| Androgens | Testosterone, Dehydroepiandrosterone (B1670201) (DHEA), Androstenedione, DHEA-Sulfate (DHEA-S) |

| Estrogens | Estrone (B1671321), Estradiol, Estriol (B74026) |

| Glucocorticoids | Cortisol, Cortisone, Tetrahydrocortisol |

| Mineralocorticoids | Aldosterone, 11-Deoxycorticosterone |

This table provides a selection of steroids commonly included in targeted profiling panels. Actual panels may vary but often include dozens of compounds. mdpi.comillinois.edu

Strategies for the Synthesis and Isotopic Labeling of Sulfated Steroids for Research

The advancement of research into pregnenediol sulfate and other sulfated steroids is critically dependent on the availability of high-purity reference standards and their isotopically labeled analogues. frontiersin.orgnih.govfrontiersin.orgnih.gov These compounds are often not commercially available or are very expensive, necessitating chemical synthesis in specialized laboratories. researchgate.netnih.gov

Several chemical strategies have been developed for the sulfation of steroids. A common method involves the use of a sulfur trioxide equivalent, such as the sulfur trioxide-pyridine complex, to introduce the sulfate ester onto a hydroxyl group of the steroid precursor. researchgate.net More recent methods have focused on improving the selectivity and efficiency of this process. For example, the use of tributylsulfoammonium betaine (TBSAB) allows for a convenient and chemoselective conversion of a steroid's alcohol or phenol group to the corresponding sulfate, which can then be isolated as the biologically relevant sodium salt without requiring complex purification steps like ion-exchange chromatography. frontiersin.orgnih.govfrontiersin.org

The synthesis of isotopically labeled sulfated steroids is essential for their use as internal standards in mass spectrometry-based quantification. nih.govfrontiersin.orgnih.govfrontiersin.org This involves first introducing a stable isotope (e.g., ²H or ¹³C) into the steroid backbone and then performing the sulfation reaction. frontiersin.orgnih.govfrontiersin.org For instance, a proof-of-concept method has been developed for the deuterium labeling of the estrone scaffold, followed by sulfation. nih.gov Another novel approach involves using ¹⁸O to label the sulfate group itself, allowing for a late-stage, one-pot synthesis of a variety of labeled steroid conjugates. nih.gov These synthetic strategies are invaluable tools that enable the precise and accurate measurement of sulfated steroids in biological studies. frontiersin.orgnih.govfrontiersin.org

Q & A

Q. What are the established methodologies for quantifying Pregnenediol Sulfate Sodium in biological matrices, and how do they address matrix interference?

this compound can be quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity for steroid metabolites. Key steps include:

- Sample preparation : Use anhydrous sodium sulfate to dehydrate biological samples (e.g., serum, urine) and reduce water interference, as demonstrated in lipid analysis protocols .

- Matrix interference mitigation : Employ pressurized liquid extraction (PLE) with in-situ derivatization to isolate the compound from complex matrices, a method validated for similar steroid sulfates .

- Validation : Include internal standards (e.g., deuterated analogs) and control samples to account for batch variability, as seen in multi-omic biomarker studies comparing NS (non-survivor) and S (survivor) cohorts .

Q. How is this compound synthesized and characterized for use as an analytical standard?

Synthesis typically involves sulfation of pregnenediol using sulfur trioxide-pyridine complexes in anhydrous conditions. Characterization requires:

- Purity assessment : Nuclear magnetic resonance (NMR) and high-resolution MS to confirm molecular structure and rule out isomers (e.g., epi-pregnenediol sulfate) .

- Chromatographic validation : Ion-pair chromatography with sodium decanesulfonate ensures separation from contaminants, as outlined in pharmacopeial reagent specifications .

Advanced Research Questions

Q. How can multi-omic approaches elucidate the role of this compound in metabolic pathways, and what statistical methods validate these associations?

Integrate metabolomic data (e.g., LC-MS/MS quantification) with proteomic or transcriptomic datasets to map interactions. For example:

- Machine learning integration : Use random forest models to identify this compound as a prognostic biomarker in trauma cohorts, leveraging its co-variance with other metabolites like 5(6)-dihydrothymine and uridine .

- Pathway analysis : Tools like MetaboAnalyst can link its levels to steroidogenesis or stress-response pathways, contextualized via enzyme activity ratios (e.g., P5D/Fs for 17-hydroxylase function) .